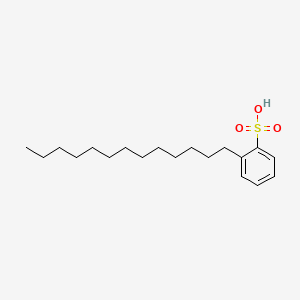
2-tridecylbenzenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tridecylbenzenesulfonic acid is an organosulfur compound with the molecular formula C19H32O3S. It is a derivative of benzenesulfonic acid where a tridecyl group is attached to the benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications.
Métodos De Preparación
2-Tridecylbenzenesulfonic acid is typically synthesized through a sulfonation reaction. The most common method involves the reaction of tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction conditions usually include a temperature range of 30-60°C and a 1:1 molar ratio of sulfur trioxide to tridecylbenzene . This method is widely used in industrial production due to its efficiency and scalability.
Análisis De Reacciones Químicas
2-Tridecylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The sulfonic acid group can be substituted with other functional groups using various reagents.
Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various oxidizing agents . The major products formed from these reactions are sulfonamides, sulfonyl chlorides, and esters.
Aplicaciones Científicas De Investigación
2-Tridecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Its surfactant properties make it useful in biological research for cell lysis and protein extraction.
Medicine: It is used in the formulation of certain pharmaceuticals due to its ability to enhance drug solubility.
Industry: It is widely used in detergents, emulsifiers, and dispersants due to its excellent cleansing, foaming, and emulsifying properties .
Mecanismo De Acción
The mechanism of action of 2-tridecylbenzenesulfonic acid primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in detergents and emulsifiers, where it helps to disperse and stabilize mixtures of oil and water .
Comparación Con Compuestos Similares
2-Tridecylbenzenesulfonic acid is similar to other sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid. its long tridecyl chain provides unique properties, such as enhanced hydrophobicity and better surfactant capabilities. This makes it more effective in applications requiring strong emulsifying and dispersing properties .
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
These compounds share similar chemical structures but differ in their alkyl or aryl substituents, which influence their physical and chemical properties.
Propiedades
Número CAS |
531501-83-4 |
|---|---|
Fórmula molecular |
C19H32O3S |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22) |
Clave InChI |
PVXSFEGIHWMAOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


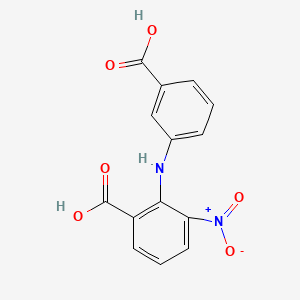

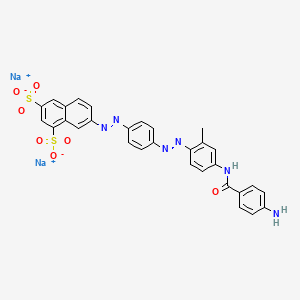
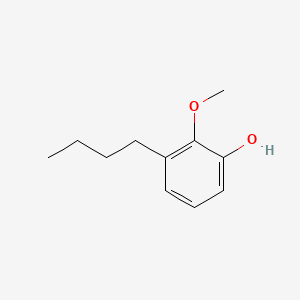
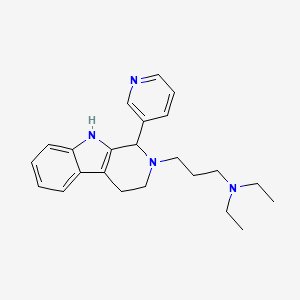
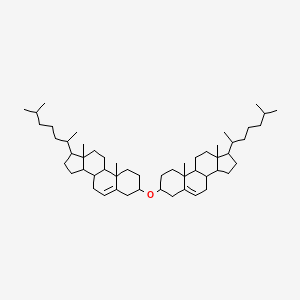
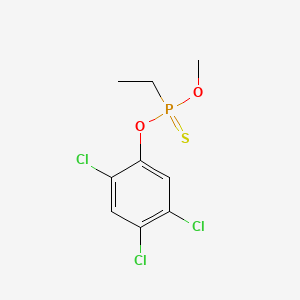


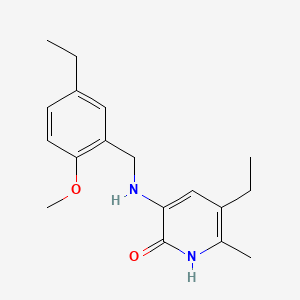
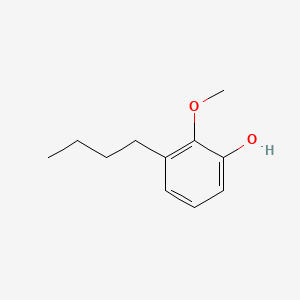

![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)

